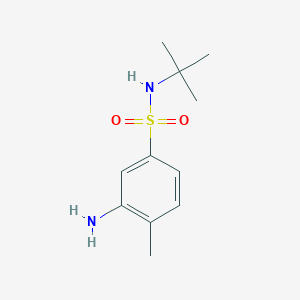

3-amino-N-tert-butyl-4-methylbenzenesulfonamide

Description

3-Amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS: 1017410-65-9) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a tert-butyl group at the sulfonamide nitrogen, a methyl group at the 4-position, and an amino group at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₈N₂O₂S, with a molecular weight of 242.34 g/mol . Key structural identifiers include:

- SMILES: CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)N

- InChIKey: HTMQUHOLQCXNEL-UHFFFAOYSA-N

The compound is synthesized via multi-step organic reactions, typically involving sulfonylation of aniline derivatives followed by selective functionalization. It is available commercially with a purity of 98% (Product No. WZ-9382, Combi-Blocks) .

Properties

IUPAC Name |

3-amino-N-tert-butyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMQUHOLQCXNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Sulfonylation

One common method for synthesizing 3-amino-N-tert-butyl-4-methylbenzenesulfonamide involves the sulfonylation of tert-butylamine with p-nitrobenzenesulfonyl chloride. The reaction typically proceeds as follows:

Reagents :

- tert-butylamine

- p-nitrobenzenesulfonyl chloride

- Base (e.g., triethylamine) to neutralize HCl produced during the reaction

-

- Solvent: Dichloromethane or toluene

- Temperature: Room temperature to reflux (typically 60-90 °C)

$$

\text{tert-butylamine} + \text{p-nitrobenzenesulfonyl chloride} \rightarrow \text{3-amino-N-tert-butyl-4-methylbenzenesulfonamide} + \text{HCl}

$$

This method allows for a straightforward synthesis with moderate yields, often requiring purification steps such as recrystallization or chromatography.

One-Pot Synthesis Method

Recent advancements have introduced a one-pot synthesis method that combines multiple steps into a single reaction vessel, enhancing efficiency and reducing purification needs. This method utilizes commercially available starting materials and involves:

Reagents :

- A protected amino acid derivative (e.g., benzyloxycarbonyl)

- tert-butylamine

- p-nitrobenzenesulfonyl chloride

-

- The amino acid derivative is first reacted with tert-butylamine.

- Subsequently, p-nitrobenzenesulfonyl chloride is introduced.

-

- Reduced handling of intermediates

- Higher overall yields due to fewer purification steps

Alternative Approaches

Other methods include variations of amination reactions where different protecting groups are used or where alternative sulfonamide derivatives are employed. For instance:

- Use of Different Amination Agents :

- Isobutylamine can sometimes be used instead of tert-butylamine, influencing the sterics and electronic properties of the final product.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Sulfonylation | tert-butylamine, p-nitrobenzenesulfonyl chloride | Room temperature to reflux | Moderate |

| One-Pot Synthesis | Protected amino acid derivative, tert-butylamine, p-nitrobenzenesulfonyl chloride | Single vessel reaction | High |

| Alternative Amination | Isobutylamine, various sulfonamides | Varies | Variable |

Research indicates that optimizing reaction conditions significantly impacts yield and purity. Factors such as solvent choice, temperature control, and the presence of bases can enhance product formation and minimize by-products.

In particular, studies show that using solvents like toluene at elevated temperatures (around 79 °C) can improve the reaction kinetics and yield when synthesizing sulfonamides from amines. Additionally, controlling pH during crystallization processes has been noted to yield purer forms of sulfonamides.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-tert-butyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.

Major Products

The major products formed from these reactions include nitrobenzenesulfonamides, amines, and halogenated benzenesulfonamides .

Scientific Research Applications

Biochemical Research Applications

Enzyme Inhibition Studies

- Dihydrofolate Reductase Inhibition : The compound has been identified as an inhibitor of dihydrofolate reductase, an enzyme critical for folate metabolism. This inhibition is significant in the context of cancer treatment, as it can affect the synthesis of nucleotides necessary for DNA replication .

- Protein Tyrosine Phosphatases : Research indicates that 3-amino-N-tert-butyl-4-methylbenzenesulfonamide also inhibits protein tyrosine phosphatases, which are essential regulators of cell signaling pathways. This activity suggests potential implications in cancer therapy and other diseases where cell signaling is disrupted .

- Xanthine Oxidase Inhibition : The compound has shown effectiveness in inhibiting xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can have therapeutic implications for conditions like gout and hyperuricemia .

Pharmaceutical Development

Drug Discovery

- The sulfonamide moiety of this compound is a structural feature found in many pharmaceuticals, including antibiotics and antidiabetic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug development .

- Ongoing research is exploring its potential as a pharmaceutical intermediate, particularly in the synthesis of novel therapeutic agents targeting specific diseases.

Synthetic Chemistry

Building Block for Organic Synthesis

- 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide serves as a versatile building block in organic synthesis. Its unique chemical properties allow chemists to develop more complex molecules by utilizing it as a precursor in various chemical reactions .

- The compound's sulfonamide group can participate in diverse reactions, making it useful for creating derivatives with tailored biological activities .

Case Study: Enzyme Inhibition

A study conducted on the inhibitory effects of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide on dihydrofolate reductase demonstrated that the compound binds effectively to the enzyme's active site, leading to a significant reduction in enzymatic activity. This finding suggests its potential utility in developing antifolate drugs for cancer therapy.

Case Study: Anticancer Activity

In vitro studies have shown that compounds similar to 3-amino-N-tert-butyl-4-methylbenzenesulfonamide exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways involving protein tyrosine phosphatases .

Mechanism of Action

The mechanism of action of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The tert-butyl group and sulfonamide moiety are common features in this compound class, but variations in substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:

Physicochemical Properties

| Property | 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide | Compound 43 | 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 242.34 | 330.47 | 303.43 |

| logP (Estimated) | 2.1 | 3.8 | 4.5 |

| Solubility (Water) | Low (hydrophobic tert-butyl group) | Very low (bulky substituents) | Insoluble (industrial use) |

| Purity (Commercial) | 98% | Not commercialized | Varies by supplier |

Biological Activity

3-Amino-N-tert-butyl-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound is characterized by the presence of an amino group, a tert-butyl group, and a sulfonamide moiety, which contribute to its unique biological activities.

The synthesis of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide typically involves nucleophilic substitution reactions facilitated by bases such as sodium hydroxide or potassium carbonate. The compound can undergo various chemical transformations including oxidation, reduction, and electrophilic substitution, which are essential for its biological applications.

The biological activity of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thus preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate cellular signaling pathways through receptor interactions .

Antimicrobial Activity

Research indicates that sulfonamides, including 3-amino-N-tert-butyl-4-methylbenzenesulfonamide, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them valuable in the development of new antibiotics. For instance, studies have demonstrated that certain sulfonamide derivatives can effectively combat resistant bacterial strains .

Anti-inflammatory Effects

There is evidence suggesting that 3-amino-N-tert-butyl-4-methylbenzenesulfonamide possesses anti-inflammatory properties. In experimental models, this compound has been shown to reduce inflammation markers and improve outcomes in conditions such as acute myocardial infarction (AMI) by modulating inflammatory responses .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways, thereby influencing biological processes such as cell proliferation and apoptosis. For example, docking studies have indicated that it may inhibit calcium channels, which are crucial in cardiac function regulation .

Case Studies

- Cardiac Function Protection : A study evaluated the effects of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide in an AMI model induced by transient myocardial ischemia. The results indicated that treatment with the compound significantly limited infarct size compared to control groups, suggesting protective effects on cardiac function during ischemic events .

- Antibacterial Efficacy : In vitro studies have demonstrated that this compound exhibits antibacterial activity against common pathogens. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, showing promising results comparable to established antibiotics like ciprofloxacin .

Pharmacokinetics

Understanding the pharmacokinetic profile of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide is crucial for its therapeutic application. Studies using computational models have predicted favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for this compound, indicating its potential for clinical use .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide | Amino group, tert-butyl group, sulfonamide moiety | Antimicrobial, anti-inflammatory |

| N-(tert-butyl)-4-methoxyaniline | Methoxy group instead of sulfonamide | Limited antibacterial activity |

| 4-(2-amino-ethyl)-benzenesulfonamide | Aminoethyl substituent on the benzene ring | Effective in lowering coronary resistance |

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-tert-butyl-4-methylbenzenesulfonamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Sulfonation : React 3-amino-4-methylbenzoic acid with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Amidation : Introduce the tert-butyl group via nucleophilic substitution using tert-butylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Purity Control :

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.

- Validate purity via HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (e.g., triclinic system, space group P1) confirms bond lengths and angles (e.g., S–N bond: 1.62 Å, C–S–O angles: ~104–108°) .

- NMR : Key signals include:

- ¹H NMR: δ 1.35 ppm (tert-butyl CH₃), δ 6.8–7.2 ppm (aromatic protons).

- ¹³C NMR: δ 28.5 ppm (tert-butyl C), δ 125–140 ppm (aromatic carbons) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the sulfonamide group be addressed?

- Methodological Answer :

- Steric and Electronic Modulation : The tert-butyl group introduces steric hindrance, directing electrophilic substitution to the para position of the amino group. Computational modeling (DFT calculations) can predict reactive sites .

- Catalytic Strategies : Use Pd-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to selectively modify the aromatic ring without disrupting the sulfonamide moiety .

Q. How should contradictory data in biological activity studies (e.g., cytotoxicity vs. efficacy) be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, dose ranges).

- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects, impurity interference) .

- Mechanistic Profiling : Use knockout cell lines or enzyme inhibition assays to isolate target pathways .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C (TGA analysis).

- Light Sensitivity : Store in amber glass vials at –20°C to prevent photodegradation.

- Hydrolytic Stability : Stable in anhydrous DMSO or ethanol for >6 months; avoid aqueous buffers at pH > 8 .

Applications in Drug Discovery

Q. What in vivo models are suitable for evaluating this compound’s antitumor potential?

- Methodological Answer :

- Xenograft Models : Use immunodeficient mice implanted with human cancer cell lines (e.g., HCT-116 colon carcinoma). Administer 50–100 mg/kg orally for 21 days; monitor tumor volume via caliper measurements .

- Biomarker Analysis : Quantify apoptosis markers (e.g., caspase-3) via Western blot or immunohistochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.